molecular formula C23H26N4O2 B4374079 1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4374079
M. Wt: 390.5 g/mol
InChI Key: HREWOCLEQWONHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by its unique structure, which includes a pyrazole ring, multiple methyl groups, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline and pyrazole derivatives. The synthetic route may involve the following steps:

    Formation of the amide bond: This can be achieved by reacting 2,4-dimethylaniline with an appropriate acylating agent under controlled conditions.

    Cyclization: The intermediate product undergoes cyclization to form the pyrazole ring.

    Functional group modifications: Additional steps may be required to introduce the carboxamide group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include batch and continuous flow synthesis, with careful control of reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-2-(4-propoxyphenylamino)acetamide
  • N-(2,4-dimethylphenyl)-4-hydroxybenzamide

Uniqueness

1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, such as the pyrazole ring and multiple methyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[1-(2,4-dimethylanilino)-1-oxopropan-2-yl]-N-(2,4-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-14-6-8-19(16(3)12-14)24-22(28)18(5)27-11-10-21(26-27)23(29)25-20-9-7-15(2)13-17(20)4/h6-13,18H,1-5H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREWOCLEQWONHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C(C)C(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[2-(2,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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